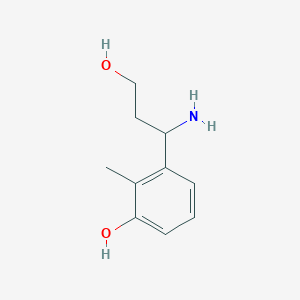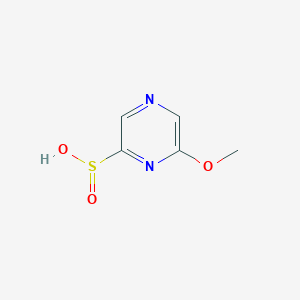
6-Methoxypyrazine-2-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxypyrazine-2-sulfinic acid is a compound that belongs to the class of sulfinic acids, which are known for their versatile reactivity and utility in organic synthesis. This compound features a pyrazine ring substituted with a methoxy group at the 6-position and a sulfinic acid group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyrazine-2-sulfinic acid can be achieved through various methods. One common approach involves the sulfinylation of 6-methoxypyrazine. This process typically requires the use of sulfinylating agents such as sulfinyl chlorides or sulfinates under controlled conditions .
Industrial Production Methods: Industrial production of sulfinic acids often involves the use of sulfinate salts due to their stability and ease of handling. These salts can be converted to the corresponding sulfinic acids through acidification . The process is scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxypyrazine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxypyrazine-2-sulfinic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methoxypyrazine-2-sulfinic acid involves its reactivity as a sulfinic acid. It can act as a nucleophile or an electrophile in different chemical reactions. The sulfinic acid group can donate or accept electrons, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
3-Isobutyl-2-methoxypyrazine: Known for its strong aroma and used in flavor and fragrance industries.
2,5-Dimethyl-3-methoxypyrazine: Another methoxypyrazine with distinct chemical properties and applications.
Uniqueness: 6-Methoxypyrazine-2-sulfinic acid is unique due to the presence of both a methoxy group and a sulfinic acid group on the pyrazine ring. This combination imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C5H6N2O3S |
|---|---|
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
6-methoxypyrazine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-10-4-2-6-3-5(7-4)11(8)9/h2-3H,1H3,(H,8,9) |
Clé InChI |
YELYAQNQSCKLNP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=N1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


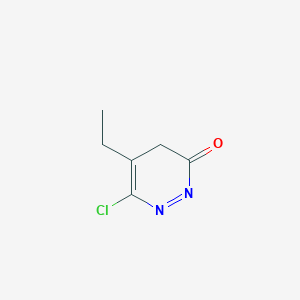
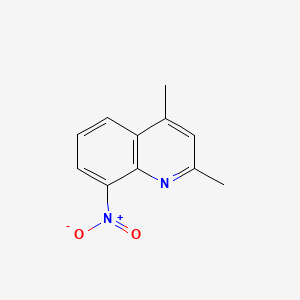
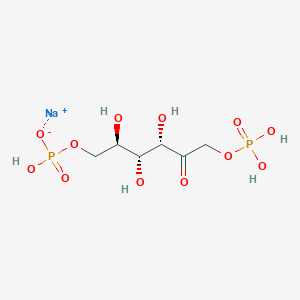


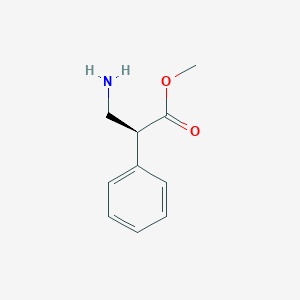
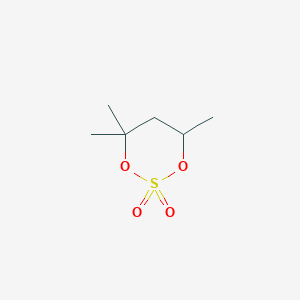

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)

![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)

